(2S,3S)-3-Decyloxirane-2-carbaldehyde
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Overview
Description
(2S,3S)-3-Decyloxirane-2-carbaldehyde is an organic compound characterized by the presence of an oxirane (epoxide) ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Decyloxirane-2-carbaldehyde typically involves the epoxidation of an appropriate alkene precursor followed by selective oxidation to introduce the aldehyde group. One common method involves the use of a peracid, such as m-chloroperbenzoic acid, to achieve the epoxidation of the alkene. The resulting epoxide can then be oxidized using reagents like pyridinium chlorochromate (PCC) to form the aldehyde .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the epoxidation and subsequent oxidation steps, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Decyloxirane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols to form corresponding substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Substituted alcohols, amines, and thiols.
Scientific Research Applications
(2S,3S)-3-Decyloxirane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S,3S)-3-Decyloxirane-2-carbaldehyde involves its reactivity due to the presence of the epoxide ring and the aldehyde group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can be further transformed into different functional groups .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2,3-Diethyloxirane
- (2S,3S)-3-Decyloxirane-2-carboxylic acid
- (2S,3S)-3-Decyloxirane-2-methanol
Uniqueness
(2S,3S)-3-Decyloxirane-2-carbaldehyde is unique due to the combination of its epoxide ring and aldehyde functional group, which provides distinct reactivity patterns compared to other similar compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
82142-76-5 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(2S,3S)-3-decyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-12-13(11-14)15-12/h11-13H,2-10H2,1H3/t12-,13+/m0/s1 |
InChI Key |
AXRGYGGGKRHXLM-QWHCGFSZSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]1[C@H](O1)C=O |
Canonical SMILES |
CCCCCCCCCCC1C(O1)C=O |
Origin of Product |
United States |
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